

Spectroscopic Profile of 2',4'-Dichloropropiophenone: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *2',4'-Dichloropropiophenone*

Cat. No.: *B1295048*

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This guide provides an in-depth analysis of the spectroscopic data for **2',4'-dichloropropiophenone**, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural characteristics of the molecule through Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section offers a detailed interpretation of the spectral data, underpinned by established principles and supported by authoritative references.

Introduction

2',4'-Dichloropropiophenone ($C_9H_8Cl_2O$, Molar Mass: 203.07 g/mol) is a halogenated aromatic ketone with significant applications in organic synthesis.^[1] Its structure, featuring a propiophenone backbone substituted with two chlorine atoms on the phenyl ring at positions 2' and 4', gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior in various reactions. This guide serves as a detailed reference for the complete spectroscopic characterization of this compound.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure and atom numbering of **2',4'-Dichloropropiophenone**.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the electronic environment of the hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of **2',4'-dichloropropiophenone** in a suitable solvent like deuterated chloroform (CDCl₃) is detailed below.

Predicted ¹H NMR Data

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~7.5 - 7.3	Multiplet	3H	Aromatic Protons (H-3', H-5', H-6')
2.98	Quartet	2H	Methylene Protons (-CH ₂ -)
1.22	Triplet	3H	Methyl Protons (-CH ₃)

Note: These are predicted values and may vary slightly from experimental results.

Interpretation of the ¹H NMR Spectrum

The aromatic region of the spectrum is expected to show a complex multiplet between approximately δ 7.3 and 7.5 ppm, integrating to three protons. This complexity arises from the spin-spin coupling between the three adjacent aromatic protons (H-3', H-5', and H-6'). The electron-withdrawing effects of the two chlorine atoms and the carbonyl group deshield these protons, causing them to resonate downfield.

The methylene protons (-CH₂-) of the ethyl group are predicted to appear as a quartet around δ 2.98 ppm. The quartet splitting pattern is a result of coupling with the three neighboring methyl protons (n+1 rule, where n=3). These protons are deshielded by the adjacent carbonyl group.

The methyl protons (-CH₃) of the ethyl group are expected to resonate as a triplet at approximately δ 1.22 ppm. The triplet multiplicity is due to coupling with the two adjacent methylene protons (n+1 rule, where n=2). Being further from the electron-withdrawing groups, these protons are the most shielded and therefore appear at the most upfield position.

Experimental Protocol for ¹H NMR

- Sample Preparation: Dissolve approximately 5-10 mg of **2',4'-dichloropropiophenone** in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Number of scans: 16-32
 - Relaxation delay: 1-2 seconds
 - Pulse width: 90°
 - Spectral width: -2 to 12 ppm
- Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of **2',4'-dichloropropiophenone** is presented below.

Predicted ¹³C NMR Data

Chemical Shift (δ) (ppm)	Assignment
~200	Carbonyl Carbon (C=O)
~138	Aromatic Carbon (C-1')
~135	Aromatic Carbon (C-2')
~132	Aromatic Carbon (C-4')
~130	Aromatic Carbon (C-6')
~129	Aromatic Carbon (C-5')
~127	Aromatic Carbon (C-3')
~35	Methylene Carbon (-CH ₂ -)
~8	Methyl Carbon (-CH ₃)

Note: These are predicted values and may vary slightly from experimental results.

Interpretation of the ^{13}C NMR Spectrum

The carbonyl carbon is the most deshielded carbon in the molecule and is expected to appear at a chemical shift of approximately δ 200 ppm.

The aromatic region will show six distinct signals, as the chlorine substituents and the propiophenone group make all the aromatic carbons chemically non-equivalent. The carbons directly attached to the chlorine atoms (C-2' and C-4') and the carbon attached to the carbonyl group (C-1') are expected to be the most deshielded among the aromatic carbons.

The methylene carbon (-CH₂-) of the ethyl group is predicted to resonate around δ 35 ppm, deshielded by the adjacent carbonyl group. The methyl carbon (-CH₃) is the most shielded carbon and is expected to appear at a chemical shift of approximately δ 8 ppm.

Experimental Protocol for ^{13}C NMR

- Sample Preparation: Prepare a more concentrated sample than for ^1H NMR, typically 20-50 mg of **2',4'-dichloropropiophenone** in 0.6-0.7 mL of CDCl₃.

- Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ^1H frequency) NMR spectrometer.
- Acquisition Parameters:
 - Mode: Proton-decoupled
 - Number of scans: 512-1024 (or more, depending on concentration)
 - Relaxation delay: 2-5 seconds
 - Pulse width: 90°
 - Spectral width: 0 to 220 ppm
- Processing: Apply a Fourier transform, phase and baseline correction, and reference the spectrum to the solvent peak (CDCl_3 at δ 77.16 ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **2',4'-dichloropropiophenone** exhibits characteristic absorption bands corresponding to its structural features.

Key IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
~3100-3000	Medium-Weak	Aromatic C-H Stretch
~2980-2850	Medium-Weak	Aliphatic C-H Stretch
~1685	Strong	C=O Stretch (Aryl Ketone)
~1600-1450	Medium-Weak	Aromatic C=C Stretch
~1100-1000	Strong	C-Cl Stretch
~850-800	Strong	C-H Out-of-plane Bending (Aromatic)

Data sourced from NIST and PubChem.[\[1\]](#)[\[2\]](#)

Interpretation of the IR Spectrum

The most prominent feature in the IR spectrum of **2',4'-dichloropropiophenone** is the strong absorption band around 1685 cm^{-1} . This is characteristic of the C=O stretching vibration of an aryl ketone. The conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to a saturated ketone.

The aromatic C-H stretching vibrations are observed as weaker bands in the region of $3100\text{-}3000\text{ cm}^{-1}$. The aliphatic C-H stretching vibrations from the ethyl group appear just below 3000 cm^{-1} .

The medium to weak absorptions in the $1600\text{-}1450\text{ cm}^{-1}$ range are due to the C=C stretching vibrations within the aromatic ring. The strong band in the $1100\text{-}1000\text{ cm}^{-1}$ region is indicative of the C-Cl stretching vibrations. Finally, the strong absorption in the $850\text{-}800\text{ cm}^{-1}$ region is characteristic of the out-of-plane C-H bending of the substituted aromatic ring.

Experimental Protocol for IR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the neat liquid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition Parameters:
 - Scan range: $4000\text{-}400\text{ cm}^{-1}$
 - Number of scans: 16-32
 - Resolution: 4 cm^{-1}
- Processing: Collect the spectrum and perform a background subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation.

Predicted Mass Spectrum Data

m/z	Possible Fragment
202/204/206	$[M]^+$ (Molecular Ion)
173/175	$[M - C_2H_5]^+$
145/147	$[M - C_2H_5 - CO]^+$
111	$[C_6H_3Cl]^+$
75	$[C_6H_3]^+$

Note: The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments.

Interpretation of the Mass Spectrum

The molecular ion peak ($[M]^+$) for **2',4'-dichloropropiophenone** is expected at m/z 202. Due to the natural isotopic abundance of chlorine (^{35}Cl and ^{37}Cl), this peak will be accompanied by $[M+2]^+$ and $[M+4]^+$ peaks at m/z 204 and 206, respectively, with a characteristic intensity ratio.

A common fragmentation pathway for propiophenones is the alpha-cleavage, resulting in the loss of the ethyl group. This would lead to the formation of a dichlorobenzoyl cation at m/z 173 and its isotope peak at m/z 175. This is often the base peak in the spectrum.

Subsequent loss of a neutral carbon monoxide molecule from the dichlorobenzoyl cation would result in a dichlorophenyl cation at m/z 145 and its isotopic peak at m/z 147. Further fragmentation could involve the loss of chlorine atoms.



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Caption: Proposed mass spectrometry fragmentation pathway for **2',4'-Dichloropropiophenone**.

Experimental Protocol for Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.
- Acquisition Parameters (EI):
 - Ionization energy: 70 eV
 - Source temperature: 200-250 °C
 - Mass range: m/z 40-300
- Data Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions and their isotopic patterns.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of **2',4'-dichloropropiophenone**. The predicted ¹H and ¹³C NMR data, in conjunction with the experimental IR and predicted MS fragmentation patterns, offer a detailed structural elucidation of the molecule. The provided experimental protocols serve as a practical reference for researchers in acquiring high-quality spectroscopic data for this and related compounds.

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References

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